molecular formula C10H11BrCl2N2 B6186882 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride CAS No. 2639423-99-5

1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride

Cat. No. B6186882
CAS RN: 2639423-99-5
M. Wt: 310
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride, also known as bromoisoquinoline dihydrochloride, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a model compound in the study of chemical reactions, as a reagent in organic synthesis, and as a fluorescent probe in biological assays. Bromoisoquinoline dihydrochloride has been extensively studied in recent years due to its unique properties and potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Bromoisoquinoline dihydrochloride is widely used in scientific research due to its unique properties. It is used as a model compound in the study of chemical reactions, as a reagent in organic synthesis, and as a fluorescent probe in biological assays. It has also been used in the study of enzyme kinetics, protein-ligand interactions, and drug metabolism.

Mechanism of Action

Bromoisoquinoline dihydrochloride is believed to act as an inhibitor of the enzyme guanylate cyclase, which is involved in the regulation of many cellular processes. It is thought to act by binding to the active site of the enzyme and preventing its activity. This inhibition of guanylate cyclase activity has been shown to lead to a decrease in cell proliferation, cell death, and a decrease in the production of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride have been studied in both in vitro and in vivo models. In vitro studies have shown that it can inhibit the activity of guanylate cyclase and lead to a decrease in cell proliferation and cell death. In vivo studies have demonstrated that 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride can reduce the production of certain hormones, such as cortisol and testosterone, and can also lead to an increase in the production of other hormones, such as prolactin.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also a stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. It can be toxic in high doses and can also interfere with certain biochemical reactions. Additionally, it may be difficult to obtain in large quantities.

Future Directions

The potential applications of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride are still being explored. Future research could focus on the use of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride as an inhibitor of other enzymes, as well as its potential use in the treatment of various diseases. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride, as well as its potential toxicity. Finally, further research could be conducted on the synthesis of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochlorideoline dihydrochloride in order to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

Bromoisoquinoline dihydrochloride can be synthesized by a variety of methods. The most common method is the reaction of 1-bromo-3-methylisoquinoline with hydrochloric acid. This reaction produces a white solid which is then purified by recrystallization from aqueous ethanol. Other methods of synthesis include the reaction of 1-bromo-3-methylisoquinoline with bromine and the reaction of 1-bromo-3-methylisoquinoline with sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride involves the reaction of 7-bromoisoquinoline with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "7-bromoisoquinoline", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 7-bromoisoquinoline with formaldehyde and ammonium chloride in ethanol to form 1-(7-bromoisoquinolin-3-yl)methanol.", "Step 2: Reduce 1-(7-bromoisoquinolin-3-yl)methanol with sodium borohydride in methanol to form 1-(7-bromoisoquinolin-3-yl)methanamine.", "Step 3: Quaternize 1-(7-bromoisoquinolin-3-yl)methanamine with hydrochloric acid in ethanol to form 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride." ] }

CAS RN

2639423-99-5

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310

Purity

95

Origin of Product

United States

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